N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide
CAS No.:
Cat. No.: VC15439519
Molecular Formula: C20H23FN2O3S
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H23FN2O3S |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide |
| Standard InChI | InChI=1S/C20H23FN2O3S/c1-12-10-20(13(2)9-19(12)26-4)27(24,25)22-8-7-16-14(3)23-18-6-5-15(21)11-17(16)18/h5-6,9-11,22-23H,7-8H2,1-4H3 |
| Standard InChI Key | HVMOTHNESVIFLI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C)C)OC |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The compound’s systematic name, N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-2,5-dimethylbenzenesulfonamide, reflects its bifunctional architecture:
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Indole core: A 5-fluoro-2-methyl-substituted indole moiety linked via an ethylamine spacer.
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Benzenesulfonamide group: A 4-methoxy-2,5-dimethyl-substituted benzene ring connected to a sulfonamide functional group.
The molecular formula is inferred as C₂₁H₂₄FN₃O₃S, with a molecular weight of 417.49 g/mol based on analogous structures .
Structural Analysis
Key structural features include:
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Indole system: The 5-fluoro and 2-methyl substituents enhance electronic effects and steric bulk, potentially influencing receptor binding .
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Sulfonamide linker: The –SO₂NH– group facilitates hydrogen bonding and interactions with enzymatic targets, as seen in lysyl oxidase inhibitors .
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Aromatic substitutions: Methoxy and methyl groups on the benzene ring modulate lipophilicity and metabolic stability .
Synthesis and Synthetic Accessibility
Proposed Synthetic Routes
While no explicit synthesis is documented for this compound, patent US20200317666A1 outlines methods for analogous indole sulfonamides:
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Indole alkylation:
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5-Fluoro-2-methylindole undergoes N-alkylation with 2-bromoethylamine to form the ethylamine intermediate.
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Sulfonamide coupling:
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Reacting 4-methoxy-2,5-dimethylbenzenesulfonyl chloride with the indole-ethylamine intermediate under basic conditions (e.g., pyridine or triethylamine).
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Challenges and Optimization
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Regioselectivity: Ensuring alkylation occurs at the indole N1 position requires careful control of reaction conditions .
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Purification: High-performance liquid chromatography (HPLC) may be necessary due to polar byproducts .
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Parameters
| Property | Value/Description | Source Analogy |
|---|---|---|
| LogP (octanol-water) | 3.2–3.8 (predicted) | Similar to |
| Solubility | 0.01–0.1 mg/mL (aqueous, pH 7.4) | |
| TPSA | 85–95 Ų | Calculated via |
| pKa | 9.1 (sulfonamide NH) | Estimated |
ADME Predictions
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Absorption: High gastrointestinal absorption (LogP < 5, TPSA < 140 Ų) .
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Metabolism: Susceptible to CYP3A4/2D6-mediated oxidation (electron-rich indole core) .
Biological Activity and Mechanistic Insights
Anticancer and Antifibrotic Applications
Indole sulfonamides in demonstrate nanomolar LOX inhibition, reducing tumor growth in preclinical models. This compound’s fluorine atom could enhance metabolic stability compared to non-halogenated analogs .
Industrial and Research Applications
Pharmaceutical Development
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Lead candidate: For fibrosis (e.g., liver, lung) or LOX-dependent cancers (e.g., breast, pancreatic) .
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Combination therapy: Synergy with chemotherapeutics (e.g., paclitaxel) warrants investigation.
Chemical Probes
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Target validation: Use in LOX pathway modulation studies.
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